Product packaging for Colabomycin A(Cat. No.:CAS No. 117778-57-1)

Colabomycin A

Cat. No.: B054916
CAS No.: 117778-57-1
M. Wt: 530.6 g/mol
InChI Key: AVDIDFMWHMQFHM-ZNVBZEEFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Colabomycin A is a biologically active secondary metabolite, originally isolated from Streptomyces bacteria, that has garnered significant research interest for its potent and selective antibacterial activity. This novel compound demonstrates a unique mechanism of action, primarily targeting the cell membrane integrity of Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its proposed mode of action involves the disruption of essential cellular processes, leading to bacterial cell death, while exhibiting a favorable selectivity profile against mammalian cells. Researchers are actively investigating this compound as a promising chemical scaffold in the fields of infectious disease and antibiotic discovery. Its value extends to use as a pharmacological tool for studying bacterial membrane function, resistance mechanisms, and for the development of novel anti-infective therapies. This high-purity compound is provided to support in vitro assays, mechanism-of-action studies, and early-stage drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H30N2O7 B054916 Colabomycin A CAS No. 117778-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117778-57-1

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-9-oxonona-1,3,5,7-tetraenyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]deca-2,4,6,8-tetraenamide

InChI

InChI=1S/C30H30N2O7/c1-2-3-4-5-6-9-12-15-24(35)31-21-20-30(38,29-28(39-29)27(21)37)19-14-11-8-7-10-13-16-25(36)32-26-22(33)17-18-23(26)34/h2-16,19-20,28-29,33,38H,17-18H2,1H3,(H,31,35)(H,32,36)/b3-2+,5-4+,9-6+,10-7+,11-8+,15-12+,16-13+,19-14+/t28-,29-,30+/m1/s1

InChI Key

AVDIDFMWHMQFHM-ZNVBZEEFSA-N

SMILES

CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O

Canonical SMILES

CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Synonyms

colabomycin A

Origin of Product

United States

Structural Elucidation and Characterization Methodologies for Colabomycin a and Analogues

Advanced Spectroscopic and Analytical Techniques in Structural Determination

The structural elucidation of Colabomycin A and its analogues is a multi-faceted process that relies on the integration of data from various sophisticated analytical methods. ontosight.ai These techniques provide complementary information, which, when pieced together, reveals the complete molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, stands as a cornerstone in the structural analysis of colabomycins. ontosight.ai One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, have been instrumental in piecing together the carbon skeleton and the sequence of protons within the molecule. rsc.orgmdpi.com

Detailed analysis of a pathway intermediate in the biosynthesis of colabomycin-type compounds using ¹H and ¹³C NMR at high field strengths (700.13 MHz for ¹H and 176.05 MHz for ¹³C) has confirmed the tetraene structure of the lower polyketide chain. nih.govmdpi.com

Table 1: Representative NMR Data for a Colabomycin-Type Pathway Intermediate

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm)
1'170.1-
2'123.36.0 (d, 15.0)
3'141.27.3 (dd, 15.0, 11.0)
4'129.56.6 (dd, 15.0, 11.0)
5'140.56.4 (m)
6'132.16.8 (m)
7'145.37.2 (m)
8'35.12.4 (m)
9'20.11.1 (d, 7.0)
10'198.2-
Data derived from a pathway intermediate of a colabomycin-type compound. nih.gov

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for determining the molecular weight and elemental composition of this compound and its analogues. ontosight.aismbb.mx High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas. mdpi.com

Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) or tandem mass spectrometry (UHPLC-MS/MS) is frequently employed for the analysis of complex mixtures containing colabomycins. nih.govfrontiersin.org This technique allows for the separation of individual compounds from a mixture before they are introduced into the mass spectrometer for analysis. frontiersin.org For instance, UHPLC-DAD-ToF-MS (Ultra-High Performance Liquid Chromatography with Diode-Array Detection and Time-of-Flight Mass Spectrometry) has been utilized in the analysis of colabomycin metabolites. google.comfrontiersin.org

The fragmentation patterns observed in MS/MS spectra provide valuable structural information. nih.govresearchgate.net By analyzing the fragments produced, researchers can deduce the connectivity of different parts of the molecule. For example, in the analysis of novel manumycin-type compounds sharing a lower polyketide chain with colabomycins, characteristic fragments corresponding to the conserved C₅N unit were identified. mdpi.comresearchgate.net

Table 2: UHPLC-MS Data for Novel Colabomycin Analogues

CompoundRetention Time (min)Molecular FormulaObserved m/z [M-H]⁻
A7.57, 7.03, 5.72C₂₈H₃₂N₂O₇507.2173
B7.94, 7.38, 6.04C₂₉H₃₄N₂O₇521.2343
C8.10C₃₀H₃₄N₂O₇533.2308
Data for novel manumycin-type compounds sharing a tetraene lower chain with colabomycins. nih.gov

Bioassay-guided fractionation is a crucial strategy for the isolation of biologically active compounds like this compound from complex natural product extracts. ontosight.aiacs.org This process involves systematically separating the crude extract into fractions using chromatographic techniques and testing the biological activity of each fraction. nih.govescholarship.org The active fractions are then subjected to further rounds of separation until a pure, active compound is isolated. rsc.org

This approach ensures that the chemical isolation efforts are focused on the compounds responsible for the observed biological activity. nih.gov For example, in the discovery of other antimicrobial compounds, this method has been successfully used to isolate the active molecule from a producing microorganism. acs.org While specific details of the bioassay-guided fractionation for this compound itself are not extensively detailed in the provided results, it is a standard and essential technique in the discovery of novel antibiotics and other bioactive natural products. ontosight.ai

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules, including natural products like this compound and its analogues. mdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms in the molecule. mdpi.com

By comparing the experimentally measured ECD spectrum of a compound with the theoretically calculated spectrum for different possible stereoisomers, the absolute configuration can be confidently assigned. mdpi.comresearchgate.net This method has been successfully applied to determine the absolute configuration of the cyclohexenone moiety in related manumycin-type natural products. nih.gov For instance, a positive Cotton effect at a specific wavelength can be indicative of the position of an epoxide oxygen relative to a chromophore, in accordance with established rules like the "inverse quadrant" rule for epoxyquinols. nih.gov

Bioassay-Guided Fractionation for Active Compound Isolation

Detailed Structural Features of this compound

The intricate structure of this compound is characterized by specific core units and polyketide chains that are hallmarks of the manumycin family of antibiotics.

At the heart of this compound's structure is a central m-C₇N unit, which is a 2-amino-4-hydroxycyclohex-2-enone ring. google.comsmbb.mx This core structure is a defining characteristic of the manumycin group of metabolites. smbb.mx Attached to this central ring, in a meta arrangement, are two polyketide-derived carbon chains, often referred to as the "upper" and "lower" chains. smbb.mxmdpi.com

Conjugated Double Bond System Characterization

The characterization of the conjugated double bond systems within this compound and its analogues is critical for determining their complete chemical structure and stereochemistry. This process relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS).

Initially, the presence of conjugated polyene chains is often suggested by UV-Vis spectroscopy, which reveals characteristic absorption maxima. smbb.mx However, for a detailed structural assignment, a suite of advanced NMR experiments is employed. One-dimensional (1D) ¹H NMR spectra provide the first insights, where the signals of olefinic protons in the downfield region (typically δ 5.5-7.5 ppm) indicate the presence of double bonds. smbb.mxresearchgate.net The coupling constants (J-values) between these protons are crucial for assigning the configuration of each double bond; large J-values (around 15 Hz) are characteristic of an E (trans) configuration, while smaller values indicate a Z (cis) configuration. mdpi.com

To assemble the complete spin system of the polyene chain, two-dimensional (2D) NMR experiments are indispensable. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings (³JHH), allowing for the connection of adjacent olefinic protons and thus the step-by-step construction of the polyene backbone. smbb.mxresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation) : These experiments correlate each proton with its directly attached carbon atom, enabling the assignment of the ¹³C NMR spectrum for the polyene chain. smbb.mxresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons, which can provide additional evidence for the stereochemical configuration of the double bonds. researchgate.net

By carefully interpreting the data from these experiments, researchers can unambiguously determine the length of the conjugated system, the position of all double bonds, and the specific E/Z geometry of each, as has been demonstrated in the structural elucidation of numerous manumycin-type metabolites. researchgate.netresearchgate.net

Isolation and Structural Characterization of Colabomycin Analogues

Colabomycins B, C, D, and E

The colabomycins are a subgroup of the manumycin family, characterized by a tetraene lower polyketide chain. nih.govsemanticscholar.org Several analogues, including Colabomycins B, C, D, and E, have been isolated and characterized, primarily from actinomycete bacteria.

Colabomycins A and D were originally isolated from Streptomyces griseoflavus TU 2880. mdpi.com Their structural elucidation revealed that they share the same core structure but differ in the stereochemistry of their lower polyketide chain. This chain is a (deca-2,4,6,8-tetraenoic acid) moiety, where this compound possesses a (2E,4E,6Z,8E) configuration, and Colabomycin D has an all-trans (2E,4E,6E,8E) configuration. mdpi.com This variation from the more common all-trans triene chain found in many other manumycins is a key feature of these analogues. gwdguser.de

Colabomycin E was identified through genetic screening of a streptomycete library and is produced by the strain Streptomyces aureus SOK1/5-04. smbb.mxresearchgate.net The structure of Colabomycin E and its accompanying congeners was determined using mass spectrometry and NMR techniques. smbb.mx Like other colabomycins, it features a tetraene unsaturated lower polyketide chain. semanticscholar.org

While detailed structures for the originally isolated Colabomycins B and C are less frequently discussed in recent literature, studies on other manumycin-producing strains have identified novel colabomycin-type compounds. For instance, activation of a biosynthetic gene cluster in Saccharothrix espanaensis led to the production of several new metabolites. nih.govmdpi.com These compounds share the characteristic tetraene lower chain of the colabomycin subgroup but possess distinct upper polyketide chains with varying lengths and degrees of saturation, such as C₇H₁₃, C₈H₁₅, and C₉H₁₅. mdpi.com This highlights that structural diversity among colabomycin congeners often arises from modifications in the upper polyketide chain.

Table 1: Structural Features of Characterized Colabomycin Analogues

Analysis of Structural Variability in Upper and Lower Polyketide Chains among Manumycin Congeners

The structural architecture of manumycin-type compounds, including the colabomycins, is defined by two polyketide-derived chains attached to a central m-C₇N (3-amino-4-hydroxybenzoic acid-derived) core. nih.gov Significant structural diversity exists within this family, which is almost entirely attributable to variations in these "upper" and "lower" side chains.

The lower polyketide chain is generally initiated with a 3-amino-4-hydroxybenzoic acid (3,4-AHBA) starter unit. nih.gov This chain is typically a linear polyene of four to eight carbons in length. In the majority of known manumycin congeners, the lower chain terminates in a distinctive 2-amino-3-hydroxycyclopent-2-enone moiety, known as the C₅N unit. gwdguser.denih.gov While often unsaturated, rare instances of saturated lower chains have been observed, as in the case of U-62162. nih.gov The colabomycin subgroup is specifically defined by its tetraene lower chain structure. semanticscholar.org

The upper polyketide chain exhibits the highest degree of structural variability and is a primary determinant of the specific biological properties of each analogue. nih.gov This diversity manifests in several ways:

Chain Length: The carbon backbone of the upper chain can vary significantly in length.

Saturation: The chain can be fully saturated, or it can contain one or more double bonds.

Branching: The presence and position of methyl or other alkyl branches contribute to the structural variety.

Starter Unit: The selection of different starter units for the biosynthesis of this chain leads to diverse terminal structures. nih.gov

This extensive variability in the upper chain, contrasted with the relatively conserved lower chain, allows for the generation of a wide array of natural analogues from a common biosynthetic framework.

Table 2: Summary of Polyketide Chain Variability in Manumycin Congeners

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 54726914
Colabomycin B 10248443
Colabomycin C 10248444
Colabomycin D 10248445
Colabomycin E 86284693
Manumycin A 5287816

Molecular and Cellular Mechanisms of Action

Enzyme Inhibition Profiles

Colabomycin A and its structural analogs are recognized for their ability to inhibit a range of enzymes that are crucial for cell signaling, inflammation, and survival. nih.govsmbb.mx

A primary mechanism of action for this compound and other manumycin-type compounds is the specific inhibition of Ras-specific farnesyl transferase. nih.govresearchgate.net This enzyme is responsible for the farnesylation of Ras proteins, a critical post-translational modification that anchors Ras to the plasma membrane, enabling its function in signal transduction pathways that control cell growth and proliferation. mdpi.com

The inhibition of farnesyl transferase by manumycin-class compounds is competitive with respect to the enzyme's substrate, farnesyl pyrophosphate. researchgate.net By blocking this crucial step, this compound prevents Ras activation, thereby disrupting downstream signaling cascades and leading to an inhibition of cell proliferation. nih.govresearchgate.netmdpi.com This targeted action is a significant contributor to the compound's anti-cancer potential. mdpi.com

This compound demonstrates inhibitory activity against key enzymes of the inflammatory response, namely IκB kinase β (IKKβ) and interleukin-1β-converting enzyme (ICE), also known as caspase-1. nih.govsmbb.mxgoogle.comsemanticscholar.org

IκB Kinase β (IKKβ): This kinase is a central regulator of the NF-κB signaling pathway. cuni.cz By inhibiting IKKβ, manumycin-type compounds prevent the degradation of the IκB inhibitor, which in turn sequesters the NF-κB transcription factor in the cytoplasm, blocking its pro-inflammatory and survival signaling. semanticscholar.orgcuni.czresearchgate.net

Interleukin-1β-Converting Enzyme (ICE/caspase-1): This enzyme is essential for the maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. mdpi.comsemanticscholar.org Inhibition of ICE by this compound and related compounds directly curtails the production of these potent mediators of inflammation. nih.govmdpi.com The related compound, Colabomycin E, has been shown to effectively inhibit the release of IL-1β in human THP-1 cells. researchgate.netresearchgate.net

Members of the manumycin family, including this compound, are also recognized as inhibitors of neutral sphingomyelinase. nih.govsmbb.mxmdpi.comsemanticscholar.org Research on the closely related Manumycin A has shown it to be an irreversible inhibitor of this enzyme. mdpi.comjst.go.jp This inhibition is noteworthy as it has been linked to a reduction in the accumulation of amyloid protein, suggesting a potential role in neurodegenerative processes. mdpi.comsemanticscholar.org

Inhibition of IκB Kinase β and Interleukin-1β-Converting Enzymes

Modulation of Cellular Pathways and Signaling

The enzymatic inhibitions detailed above translate into significant modulation of cellular pathways, particularly those governing cell death and proliferation.

This compound and its congeners have been shown to induce the production of reactive oxygen species (ROS) within cells. nih.govresearchgate.net Elevated levels of ROS can inflict oxidative damage on essential biomacromolecules, leading to cell death. nih.gov

This effect is a key component of the compound's pro-apoptotic activity. nih.govresearchgate.net The mechanism is believed to involve the irreversible inhibition of cytosolic thioredoxin reductase (TrxR-1), an enzyme critical for maintaining cellular redox balance. mdpi.com Inhibition of TrxR-1 leads to an overproduction of ROS, creating a state of oxidative stress that triggers apoptotic cell death pathways. mdpi.comnih.gov

This compound influences cell proliferation through multiple, interconnected mechanisms. The inhibition of Ras-specific farnesyl transferase directly halts a major signaling pathway responsible for promoting cell growth. nih.govresearchgate.net Simultaneously, the induction of high levels of ROS pushes the cell towards apoptosis, or programmed cell death. nih.govresearchgate.net The combination of blocking pro-proliferative signals and activating death pathways results in a potent anti-proliferative effect. nih.gov

Table 1: Summary of Enzymes Inhibited by this compound and Manumycin-Type Compounds

Enzyme Target Biological Process Consequence of Inhibition Reference(s)
Ras-Specific Farnesyl Transferase Protein modification, Cell signaling Inhibition of cell proliferation, Disruption of Ras pathway nih.gov, mdpi.com, researchgate.net
IκB Kinase β (IKKβ) Inflammation, Cell survival Anti-inflammatory effect, Downregulation of NF-κB pathway nih.gov, smbb.mx, semanticscholar.org
Interleukin-1β-Converting Enzyme (ICE/Caspase-1) Inflammation Anti-inflammatory effect, Reduced maturation of IL-1β/IL-18 nih.gov, mdpi.com, semanticscholar.org
Neutral Sphingomyelinase Lipid metabolism, Signal transduction Altered cell signaling nih.gov, smbb.mx, mdpi.com
Thioredoxin Reductase (TrxR-1) Redox homeostasis Induction of Reactive Oxygen Species (ROS), Apoptosis mdpi.com, nih.gov

Mechanisms of Apoptosis Induction

This compound, a member of the manumycin family of antibiotics, demonstrates the ability to induce apoptosis, or programmed cell death, through various cellular pathways. nih.govresearchgate.net The pro-apoptotic activities of manumycin-type compounds are a significant area of research. mdpi.com While manumycin A is a potent inducer of apoptosis, its analogue this compound exhibits these effects to a lesser degree. researchgate.net

The induction of apoptosis is a complex process involving a cascade of molecular events. In many cell types, this process is mediated by the activation of caspases, a family of cysteine proteases. plos.org The activation of caspase-7 and the subsequent cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) are key indicators of apoptosis. mdpi.comnih.gov Studies on related compounds have shown that the apoptotic process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. plos.org The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then activates caspase-9. plos.org The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. mdpi.com

Furthermore, the induction of apoptosis can be linked to the generation of reactive oxygen species (ROS) and the subsequent DNA damage response. plos.org An imbalance in the cellular redox state can lead to oxidative stress, a condition that triggers apoptotic signaling. plos.org

Regulation of Transcription Factors (e.g., Sp1) and Downstream Gene Expression

This compound and its analogues can influence the activity of various transcription factors, which in turn regulate the expression of genes involved in cell survival, proliferation, and apoptosis. researchgate.net One such transcription factor is Specificity protein 1 (Sp1), which is involved in the regulation of a wide array of genes controlling cellular processes like the cell cycle and apoptosis. nih.govplos.org

The regulation of Sp1 activity is complex and can occur through post-translational modifications such as phosphorylation and glycosylation. nih.gov Overexpression of Sp1 has been shown to induce apoptosis, a process that is dependent on its ability to bind to DNA. plos.org Manumycin A, a related compound, has been shown to affect the expression and activity of several transcription factors, including NF-κB and p53, in addition to Sp1. researchgate.net The modulation of these transcription factors leads to changes in the expression of their target genes. For instance, the downregulation of oncogenes like MYC and the upregulation of tumor suppressor genes such as CDKN1A (p21) can contribute to apoptosis and cell cycle arrest. mdpi.comnih.gov

Effects on Heat Shock Protein (HSP) Levels and Adaptive Mechanisms

Cells respond to stress, such as exposure to cytotoxic compounds, by upregulating heat shock proteins (HSPs). nih.gov HSPs function as molecular chaperones, assisting in the proper folding of proteins and protecting cells from damage. researchgate.net The heat shock response is a crucial adaptive mechanism. referencecitationanalysis.com

Some anticancer agents have been shown to interact with and inhibit the function of HSPs, particularly Hsp90. nih.gov Hsp90 is responsible for stabilizing a number of oncogenic proteins. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, thereby hindering cancer cell survival and proliferation. nih.gov While direct studies on this compound's effect on specific HSPs are limited, the cellular stress induced by this class of compounds could potentially modulate HSP levels as part of a broader adaptive response. googleapis.comresearchgate.net For example, the compound sulforaphane (B1684495) has been shown to up-regulate Nrf-2 and HSP60 protein levels in response to doxorubicin-induced toxicity. nih.gov

Comparative Analysis of Mechanisms across Manumycin Analogues

Structure-Dependent Differences in Pro-Apoptotic vs. Anti-Inflammatory Activities

The manumycin family of compounds, including manumycin A, manumycin B, asukamycin (B1667649), and colabomycin E, exhibit a range of biological activities, including both pro-apoptotic and anti-inflammatory effects. researchgate.netmdpi.com A comparative analysis reveals that these activities are dependent on the specific chemical structure of each analogue. researchgate.net

Manumycin A is a potent inducer of apoptosis, which limits its potential use as a purely anti-inflammatory agent. researchgate.netmdpi.com In contrast, other analogues like asukamycin and colabomycin E show significantly reduced pro-apoptotic effects while retaining substantial anti-inflammatory properties. researchgate.net These compounds have been shown to effectively inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in cell models. researchgate.netmdpi.com

The structural variations among these analogues, particularly in the upper polyketide chain, are believed to be responsible for the observed differences in their cytotoxic and pro-apoptotic features. researchgate.net This suggests that the part of the molecule responsible for cytotoxicity can be distinguished from the part responsible for anti-inflammatory actions. This structure-activity relationship is crucial for the development of new therapeutic agents, as it may be possible to design analogues with optimized anti-inflammatory effects and minimal pro-apoptotic activity. researchgate.net

Preclinical and in Vitro Biological Activities of Colabomycin a and Manumycin Analogues

Antimicrobial Activities

Colabomycin A, a member of the manumycin group of antibiotics, has been shown to be predominantly active against Gram-positive bacteria. nih.gov This activity is a recognized characteristic of the manumycin family, with several analogues demonstrating similar efficacy. This compound is produced by Streptomyces griseoflavus and was identified as the main biologically active compound among the colabomycins. nih.govadipogen.com

Analogues of this compound also exhibit notable antibacterial properties. Alisamycin, another antibiotic in the manumycin group, is effective against Gram-positive bacteria. doi.org Likewise, Asukamycin (B1667649) shows strong antibacterial activity. nih.gov The activity of these compounds underscores the potential of the manumycin structural scaffold in targeting this class of bacteria. While many manumycin-type metabolites are noted for their activity against Gram-positive organisms, the potency can vary across different analogues. nih.govmdpi.com For instance, some related compounds show moderate activity, with Minimum Inhibitory Concentrations (MIC) around 12.5 µg/mL against species like Staphylococcus aureus. asm.org

CompoundTarget Organism ClassReported Activity
This compoundGram-positive bacteriaChiefly biologically active nih.govmetabolomicsworkbench.org
AlisamycinGram-positive bacteriaActive doi.org
AsukamycinGram-positive bacteriaStrong antibacterial activity nih.gov
Hexacosalactone AStaphylococcus aureusModerate activity (MIC ~12.5 µg/mL) asm.org
Manumycin AStaphylococcus aureusAnti-Gram-positive bacterial activity in vitro nih.gov

Several members of the manumycin family of antibiotics, to which this compound belongs, have demonstrated antifungal capabilities. mdpi.comresearchgate.net For example, the analogue Asukamycin exhibits antifungal activity in addition to its antibacterial properties. nih.gov Alisamycin is another manumycin-type compound that is active against fungi. doi.org The structural relative hexacosalactone A has been noted to possess weak antifungal activity. asm.org While specific details on the antifungal spectrum of this compound are limited in available research, the recurring antifungal nature of its analogues suggests this is a characteristic biological activity of the broader manumycin group. mdpi.com

In vitro studies have revealed that manumycin-type metabolites possess antiparasitic properties. nih.govmdpi.com Manumycin A, a well-studied analogue, has been identified as a novel and potent trypanocide, showing efficacy against Trypanosoma brucei in culture. nih.govfieldlab.org This activity suggests that the compound interferes with critical biological pathways in the parasite, such as protein prenylation. nih.gov The antiparasitic potential is a significant feature of the manumycin class, and Manumycin A itself is noted for this activity alongside its other biological effects. bioaustralis.com

Historically, manumycin-type compounds were initially reported as weak antibiotics against Gram-positive bacteria. nih.govmdpi.com This characterization stems from early observations where the antibacterial potency was not as high as other available antibiotics of the time. However, this view has evolved, as specific members of the family, including this compound, have been shown to be "chiefly biologically active" against these same bacteria. nih.gov The description of "weak" effects may reflect the broad variability in potency across the dozens of structurally related compounds within the manumycin group. nih.gov For example, Manumycin E is noted for having weak cytotoxic activity. mdpi.com Therefore, while some analogues may exhibit only modest antibacterial action, others possess significant and targeted efficacy.

In Vitro Antiparasitic Activities

Antitumor Activities

A significant aspect of this compound's biological profile is its antitumor activity. Research has specifically shown that this compound is biologically active against the stem cells of murine L1210 leukemia. nih.govadipogen.commetabolomicsworkbench.org This finding highlights its potential as a cytotoxic agent against cancer cells, a property that has drawn considerable attention to the manumycin class of compounds for their potential in oncology research. nih.gov

In Vitro Studies on Various Cancer Cell Lines

The anticancer potential of manumycin analogues has been investigated across a range of human cancer cell lines, revealing significant effects on cell viability and proliferation through various molecular pathways.

Prostate Cancer: Manumycin has demonstrated a notable antitumor effect in several prostate cancer cell lines. dovepress.com In studies involving the androgen-dependent LNCaP and androgen-independent 22Rv1 cell lines, manumycin treatment led to a dose-dependent decrease in cell viability. dovepress.com This cytotoxic effect was achieved by inducing apoptosis, a process involving the activation of caspase-9. dovepress.com Further investigation into the mechanism revealed that manumycin downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. ebi.ac.uk Antitumor activity has also been observed in other prostate cancer cell lines, including DU145 and PC-3. dovepress.com

Malignant Pleural Mesothelioma (MPM): The efficacy of manumycin A has also been tested against malignant pleural mesothelioma, a particularly aggressive cancer with limited treatment options. ebi.ac.ukfrontiersin.org In vitro experiments using the MPM cell lines MSTO-211H and H28 showed that manumycin A inhibited cell viability in a concentration-dependent manner. ebi.ac.uk

Colorectal Cancer (CRC): Extensive in vitro and in vivo research has explored the antitumor effect of manumycin on colorectal cancer. researchgate.netnih.gov Studies show that manumycin significantly inhibits the proliferation of CRC cells. researchgate.netnih.gov The compound induces apoptosis in a manner dependent on both dose and time of exposure. researchgate.netnih.gov A key mechanism identified in CRC cells is the increased generation of reactive oxygen species (ROS) following treatment. nih.gov Furthermore, manumycin was found to inhibit the critical PI3K-AKT signaling pathway, decreasing the phosphorylation of both phosphatidylinositol 3-kinase (PI3K) and the protein kinase AKT. researchgate.netnih.gov

Table 1: Summary of In Vitro Anticancer Activity of Manumycin Analogues

Cancer Type Cell Line(s) Key Findings Reference(s)
Prostate Cancer LNCaP, 22Rv1, DU145, PC-3 Induces apoptosis via caspase-9 activation; downregulates Bcl-2. ebi.ac.uk, dovepress.com
Malignant Pleural Mesothelioma MSTO-211H, H28 Inhibits cell viability in a concentration-dependent manner. ebi.ac.uk

| Colorectal Cancer | Not specified | Inhibits cell proliferation and induces apoptosis; increases ROS; blocks the PI3K-AKT pathway. | researchgate.net, nih.gov |

Anti-Inflammatory Activities

Beyond their cancerostatic properties, manumycin-type polyketides exhibit potent anti-inflammatory and immunomodulatory effects. researchgate.netnih.gov This activity is a defining characteristic of the compound family, which includes this compound and its analogues.

Inhibition of Pro-Inflammatory Cytokine Release (e.g., IL-1β, TNF) from Monocyte/Macrophage Cell Lines

Manumycin-type compounds have been shown to be effective inhibitors of pro-inflammatory cytokine production. nih.gov A comparative study on the human monocyte/macrophage cell line THP-1 assessed the effects of four related compounds: manumycin A, manumycin B, asukamycin, and colabomycin E. mdpi.comresearchgate.net When the cells were stimulated with lipopolysaccharide (LPS), all four compounds led to an efficient, concentration-dependent inhibition of both Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor (TNF) expression. nih.govmdpi.com

Specifically, colabomycin E was identified as a significant inhibitor of IL-1β release from THP-1 cells, highlighting its potential as an anti-inflammatory agent. researchgate.netnlk.cz Similarly, manumycin and asukamycin were found to be potent inhibitors of IL-1β release from THP-1 cells stimulated with TNF-alpha. nih.gov The study also noted that IL-18 release was inhibited in THP-1 cells under these conditions. nih.gov This demonstrates a consistent mechanism across the manumycin family to suppress key mediators of inflammation.

Table 2: Effect of Manumycin-Type Metabolites on Cytokine Release from LPS-Stimulated THP-1 Cells

Compound Concentration Range Tested Effect on IL-1β Secretion Effect on TNF-α Secretion Reference(s)
Manumycin A 0.25–5 µM Concentration-dependent inhibition Concentration-dependent inhibition mdpi.com, nih.gov
Manumycin B 0.25–5 µM Concentration-dependent inhibition Concentration-dependent inhibition mdpi.com, nih.gov
Asukamycin 0.25–5 µM Concentration-dependent inhibition Concentration-dependent inhibition mdpi.com, nih.gov

| Colabomycin E | 0.25–5 µM | Concentration-dependent inhibition | Concentration-dependent inhibition | mdpi.com, nih.gov, researchgate.net |

Immunomodulatory Properties of Manumycin-Type Polyketides

The anti-inflammatory actions of manumycin-type polyketides are part of their broader immunomodulatory capabilities. researchgate.net These compounds are recognized as effective immunomodulators in human peripheral blood mononuclear cells. researchgate.net Research has shown that their immunosuppressive features are comparable in significance to their cancerostatic effects, primarily targeting inflammatory processes. semanticscholar.org

The immunomodulatory capacity of manumycin A is particularly evident at micromolar concentrations. nih.govmdpi.com Mechanistically, manumycin A has been shown to downregulate the transcription of several pro-inflammatory genes, including Il6, Tlr8, Il1b, and Egr1 in TNF-α-stimulated THP-1 cells. nih.govresearchgate.net This indicates that their modulatory effect occurs at the level of gene transcription. nih.gov

Interestingly, while manumycin A exhibits strong pro-apoptotic effects, related compounds such as asukamycin and colabomycin E show significantly lower pro-apoptotic activity. nih.govmdpi.com This suggests that different analogues within the manumycin family may offer a more targeted immunomodulatory action with reduced general cytotoxicity, making them attractive candidates for further investigation as anti-inflammatory therapeutics. mdpi.com

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 10237936
Manumycin A 5288092
Manumycin B 6442651
Asukamycin 6441221

Synthetic Approaches and Derivatization Strategies

Total Synthesis of Colabomycin Analogues

The total synthesis of manumycin-type natural products is a challenging endeavor that has been undertaken to confirm proposed structures and to create analogues for biological evaluation.

The first total synthesis of a colabomycin antibiotic was achieved for (±)-Colabomycin D. google.comdntb.gov.uaresearchgate.netrsc.org This synthesis, reported by Taylor and coworkers in 1999, provided the racemic form of the natural product. google.comrsc.org The successful synthesis of (±)-Colabomycin D was a significant step in confirming the structural class of colabomycins and demonstrated a viable synthetic route to this family of complex molecules. google.com

In the same landmark publication detailing the synthesis of (±)-Colabomycin D, the research group also reported the preparation of (±)-6′E-Colabomycin A. researchgate.netrsc.org The purpose of synthesizing this geometric isomer was to gain valuable spectroscopic data to help confirm the structural assignment of the naturally occurring Colabomycin A. researchgate.netrsc.org The structure of this compound was elucidated through detailed spectroscopic analysis, including 2D NMR, which assigned the proton and carbon resonances of its tetraene carboxamide chains. jst.go.jp The synthesis of the 6'E isomer provided a crucial reference compound to solidify the stereochemical assignment of the double bonds in the natural product. rsc.org

First Total Synthesis of (±)-Colabomycin D

Structure-Activity Relationship (SAR) Studies and Analogue Design

Understanding the relationship between the chemical structure of colabomycins and their biological activity is crucial for designing more potent and selective therapeutic agents. mdpi.com

Advances in understanding the biosynthesis of manumycin-type antibiotics have opened new avenues for the rational design of novel derivatives. google.com The biosynthetic gene clusters (BGCs) responsible for producing these compounds in Streptomyces species have been identified and studied. mdpi.commdpi.com

The biosynthesis of Colabomycin E, a related metabolite from Streptomyces aureus, has been particularly insightful. researchgate.netnih.gov Researchers have cloned and expressed the entire BGC in a heterologous host, Streptomyces lividans. nih.gov Through bioinformatic analysis and mutagenic studies, the specific enzymatic components involved in forming both polyketide chains have been identified. researchgate.netnih.gov For instance, the formation of the C5N unit, a core component, involves a distinct biosynthetic route starting from 5-aminolevulinic acid (ALA). asm.org

This knowledge allows for targeted genetic manipulation to create novel compounds. Researchers have constructed recombinant polyketide synthases (PKSs) by combining components from the colabomycin and asukamycin (B1667649) biosynthetic pathways. researchgate.netnih.gov These engineered enzymatic systems have been used to produce new analogues, demonstrating that the length of the lower carbon chain is controlled by an unusual chain-length factor that can be manipulated to produce either a triketide or a tetraketide. nih.gov The activation of a cryptic, or silent, manumycin-type BGC from Saccharothrix espanaensis has also yielded multiple novel compounds with a colabomycin-type lower chain but with shorter, saturated upper chains. mdpi.com

Correlation of Structural Variations with Biological Efficacy

Chemoenzymatic Synthesis for Novel Compound Generation

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to create complex molecules and novel analogues. researchgate.netnih.gov This strategy is particularly valuable for natural products like colabomycins.

The understanding of biosynthetic enzymes allows for their use as tools in synthesis. For example, enzymes from related polyketide biosynthetic pathways have been used to generate novel compounds. nih.gov The enzyme EpnF, from the eponemycin (B144734) pathway, has been used to create novel epoxyketones from a series of synthetic β-ketoacid precursors. nih.gov Similarly, the characterization of an amide synthetase from another pathway has been identified as a potential tool for generating new derivatives via chemoenzymatic synthesis. uni-freiburg.de While a direct chemoenzymatic synthesis of this compound has not been reported, the successful application of these techniques to closely related biosynthetic systems suggests a strong potential for generating novel this compound analogues with diverse functionalities and potentially enhanced biological activities. researchgate.netnih.gov

Advanced Analytical and Research Methodologies in Colabomycin a Studies

Omics-Based Research

Modern "omics" technologies have revolutionized the discovery and characterization of novel secondary metabolites, including Colabomycin A and its analogs.

Metabolomic profiling plays a crucial role in the initial detection and identification of novel compounds from microbial sources. In the case of the colabomycins, including this compound, B, and C, they were first detected through a dedicated chemical screening of the producing organism, Streptomyces griseoflavus. nih.govnih.gov This initial screening is a form of metabolomic profiling, where the metabolic output of an organism is analyzed to find new bioactive molecules.

In more recent studies on related compounds like Colabomycin E, a combination of genetic screening and metabolomic analysis of numerous actinomycete isolates has proven effective. uni.lu This approach involves analyzing the metabolic profiles of various strains to identify producers of manumycin-type compounds. uni.lu Techniques such as UHPLC-DAD-ToF-MS (Ultra-High-Performance Liquid Chromatography with Diode-Array Detection and Time-of-Flight Mass Spectrometry) are employed to analyze crude extracts, allowing for the sensitive detection and preliminary characterization of known and potentially new metabolites based on their mass and UV-Vis spectra. scribd.com

Genome mining has become an indispensable tool for identifying the biosynthetic gene clusters (BGCs) responsible for producing natural products like this compound. uni.lu Software such as the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH) is widely used to analyze the genomes of producing organisms. uni.lunih.govwikipedia.org By searching for homologous genes known to be involved in the biosynthesis of similar compounds, researchers can pinpoint the specific BGC for a target molecule. uni.luwikipedia.org

For instance, the BGC for Colabomycin E was identified and found to be similar to the asukamycin (B1667649) BGC. uni.lunih.gov The antiSMASH tool allows for the detailed annotation of genes within the cluster, predicting their functions based on homology to genes in extensive databases. uni.lunih.govwikipedia.org This bioinformatic analysis can reveal the presence of key enzymes like polyketide synthases (PKS) and those involved in the formation of the characteristic structural moieties of the manumycin family. nih.gov This genome-driven approach not only facilitates the discovery of new compounds by identifying silent or cryptic BGCs but also provides a roadmap for genetic manipulation to enhance production or create novel derivatives. uni.luuni.lu

The table below summarizes the application of omics-based research in the study of colabomycins.

Methodology Application in Colabomycin Research Key Findings/Outcomes Relevant Strains
Metabolomic Profiling Initial detection of Colabomycins A, B, and C. nih.govnih.gov Screening of actinomycete libraries for new manumycin-type compounds. uni.luDiscovery of the colabomycin family of antibiotics. nih.govnih.gov Identification of new producers of related compounds like Colabomycin E. uni.luscribd.comStreptomyces griseoflavus nih.govnih.gov, Saccharothrix espanaensis uni.lu, Streptomyces aureus scribd.com
Genome Mining (antiSMASH) Identification and annotation of the biosynthetic gene cluster (BGC) for colabomycins and related compounds. uni.lunih.govnih.govRevealed the genetic blueprint for colabomycin biosynthesis, showing similarities to asukamycin BGC. uni.lunih.gov Enables the activation of cryptic BGCs. uni.luStreptomyces parvus nih.gov, Saccharothrix espanaensis uni.lu, Streptomyces aureus

Metabolomic Profiling for Compound Discovery and Identification

Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from complex fermentation broths rely on a series of chromatographic techniques, each leveraging different physicochemical properties of the molecule.

The initial step in the purification of this compound from mycelial extracts involves column chromatography. nih.govnih.gov This technique utilizes various solid stationary phases, or adsorbents, to separate the components of a mixture. In the case of this compound, researchers used a variety of adsorbents to achieve the initial separation from other metabolites and cellular components. nih.govnih.govnih.gov For related compounds, silica (B1680970) gel is a commonly used adsorbent in column chromatography, often with a gradient of solvents like dichloromethane (B109758) and methanol (B129727) to elute the compounds of interest. uni.lu

Following initial separation by column chromatography, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is employed for the final purification of this compound. nih.govnih.govnih.gov This high-resolution technique uses a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. nih.gov It is highly effective for separating closely related analogs, such as Colabomycins A, B, and C, yielding the pure compounds. nih.govnih.gov The use of preparative scale columns allows for the purification of sufficient quantities of the compound for structural elucidation and biological testing. nih.govnih.gov

Flash chromatography is a rapid form of preparative column chromatography that uses pressure to increase the flow rate of the mobile phase, speeding up the separation process. nih.gov This technique has been utilized in the purification of metabolites related to the colabomycin family, such as the congeners of Colabomycin E, for the purpose of obtaining pure samples for NMR analysis. scribd.com For instance, a silica cartridge column with a linear gradient of chloroform (B151607) and methanol has been successfully used to purify these metabolites. scribd.comnih.gov

The table below details the chromatographic techniques used in the study of this compound and related compounds.

Technique Stationary Phase Example Mobile Phase Example Purpose in this compound Studies
Column Chromatography Silica Gel, various other adsorbents nih.govuni.luDichloromethane/Methanol gradient uni.luInitial separation of crude mycelium extract. nih.govnih.gov
Preparative RP-HPLC C18-modified silica nih.govNot specified in sourcesFinal purification of this compound. nih.govnih.govnih.gov
Flash Chromatography Silica Cartridge Column scribd.comnih.govChloroform/Methanol gradient scribd.comnih.govRapid purification of related metabolites for structural analysis. scribd.com

Preparative Reversed-Phase HPLC

Molecular Biology and Genetic Techniques for Pathway Investigations

The elucidation of the biosynthetic pathway of this compound and its analogs relies heavily on a suite of advanced molecular biology and genetic techniques. These methods allow researchers to identify, isolate, and functionally characterize the specific genes organized in biosynthetic gene clusters (BGCs) that are responsible for producing these complex polyketides.

Construction of Genomic Libraries (e.g., Cosmid Libraries)

A foundational step in studying the biosynthesis of natural products like this compound is the construction of a genomic library from the producing organism. This technique allows for the cloning of large fragments of genomic DNA, which is crucial since biosynthetic genes are typically clustered together.

Cosmid libraries are a common tool for this purpose, capable of holding large DNA inserts (typically 35-45 kb). eur.nlspringernature.com The process was utilized in the study of manumycin-type BGCs, the family to which colabomycins belong. For instance, in research on Saccharothrix espanaensis DSM44229, a producer of colabomycin-related compounds, a genomic cosmid library was prepared. nih.govresearchgate.net The methodology involves several key steps:

DNA Isolation and Fragmentation: High-molecular-weight genomic DNA is isolated from the producing strain. nih.gov It is then partially digested with a restriction enzyme, such as Sau3AI, to generate large fragments of a suitable size for cosmid insertion. nih.govsmbb.mx

Vector Ligation: These DNA fragments are ligated into a cosmid vector, such as pOJ446 or pSupercos 1, which are shuttle vectors capable of replicating in both E. coli and Streptomyces. nih.govsmbb.mx

In Vitro Packaging and Transfection: The recombinant cosmids are packaged into lambda phage particles using a packaging kit (e.g., Gigapack III Gold). researchgate.netsmbb.mx These phage particles are then used to transfect an E. coli host strain. nih.govsmbb.mx

Library Screening: The resulting library of E. coli clones, each containing a different fragment of the producer's genome, can then be screened to find the clones containing the desired BGC. nih.gov

This approach successfully led to the identification of cosmid clones containing the entire BGC for manumycin-type compounds, enabling further study through heterologous expression and gene manipulation. nih.govresearchgate.net

PCR Screening for Biosynthetic Genes

PCR-based screening is a rapid and efficient method to identify actinomycete strains that have the genetic potential to produce specific classes of secondary metabolites. windows.net This strategy has been instrumental in discovering novel producers of manumycin-family compounds, including those that synthesize colabomycins. researchgate.netfrontiersin.org

The screening often targets conserved genes that are characteristic of a particular biosynthetic pathway. For compounds like this compound, which feature a C5N moiety (2-amino-3-hydroxycyclopent-2-enone), a key target for PCR screening is the gene encoding the cyclizing 5-aminolevulinate synthase (cALAS), also known as hemA. frontiersin.org This enzyme is distinct from the primary metabolism ALAS and is directly involved in forming the C5N core of many bioactive metabolites. frontiersin.org

A typical PCR screening workflow includes:

Primer Design: Degenerate primers are designed to target conserved regions within the cALAS gene. For example, primers HEMA1 and HEMA3 have been used to screen for hemA gene homologues in actinomycete isolates. nih.gov

DNA Amplification: Genomic DNA from a large collection of environmental isolates is used as a template for PCR. frontiersin.org

Analysis: The presence of a PCR product of the expected size indicates that the strain may contain a BGC for a C5N-containing compound. frontiersin.org

This approach successfully identified numerous strains carrying putative cALAS genes from thousands of isolates. frontiersin.org Phylogenetic analysis of these gene fragments can further help to classify the potential products, distinguishing producers of different manumycin-type compounds, such as those related to asukamycin or colabomycin. researchgate.netfrontiersin.org For example, this genetic screening method led to the identification of Streptomyces aureus SOK1/5-04 as a producer of the novel metabolite Colabomycin E. researchgate.netfrontiersin.org

Gene Deletion and Mutagenesis Studies for Functional Characterization

Once a biosynthetic gene cluster is identified, gene deletion and mutagenesis are powerful techniques used to determine the function of individual genes within the pathway. nih.gov By inactivating a specific gene and analyzing the resulting changes in metabolite production, researchers can deduce its role in the biosynthetic assembly line.

In the study of the colabomycin biosynthetic pathway, targeted gene inactivation has provided critical insights. researchgate.netnih.gov The entire BGC for Colabomycin E was cloned and subjected to mutagenic studies to identify the components responsible for forming both of its polyketide chains. nih.gov

Key findings from these studies include:

Lower Chain Formation: A deletion mutant of S. aureus SOK1/5-04, specifically the ΔcolC11–14 mutant, was constructed. researchgate.netnih.gov Analysis of this mutant was crucial in demonstrating that the length of the lower polyketide chain in colabomycins (a tetraketide) is controlled by an unusual chain-length factor, distinguishing it from the related asukamycin pathway which produces a triketide. researchgate.netnih.gov

Upper Chain Modification: In another study, the deletion of a gene encoding a protein from the DsbA/HCCI family was shown to abolish the production of Colabomycin E, which has a pentaene upper chain. smbb.mx However, the production of this compound (with a tetraene upper chain) was unaffected, indicating this gene's specific role in the biosynthesis of the upper chain starter unit for certain congeners. smbb.mx

These experiments typically employ PCR-targeting systems, such as the λ-RED mediated recombination method, to replace a target gene with an antibiotic resistance cassette. uni-freiburg.dersc.org The resulting mutant's metabolic profile is then analyzed by techniques like HPLC-MS to identify any loss of product or accumulation of intermediates, thereby assigning a function to the deleted gene.

Future Research Trajectories for Colabomycin a and Manumycin Type Polyketides

In-Depth Elucidation of Underexplored Biological Activities

While the anticancer activities of manumycin-type polyketides have been the subject of over 350 studies, other biological effects remain comparatively underexplored. researchgate.net Initial reports noted weak anti-Gram-positive and antiparasitic activities for the class, but these have not been extensively pursued. researchgate.net A significant future trajectory involves a systematic investigation into these and other potential therapeutic areas.

A particularly promising avenue is the exploration of their immunomodulatory and anti-inflammatory properties. mdpi.com Research has shown that manumycins can inhibit inflammatory responses, and a comparative study of four related compounds—manumycin A, manumycin B, asukamycin (B1667649), and colabomycin E—demonstrated that all could efficiently inhibit the expression of key inflammatory cytokines like IL-1β and TNF-α. scilit.commdpi.com Notably, Colabomycin E was identified as a promising candidate for further anti-inflammatory research because it exhibited strong inhibition of IL-1β release with significantly lower cytotoxicity compared to manumycin A. mdpi.comnih.govresearchgate.net This suggests that structural variations within the manumycin family, particularly in the upper polyketide chain, can fine-tune the balance between cytotoxic and anti-inflammatory effects. mdpi.commdpi.com Future studies should aim to screen Colabomycin A and other analogs for their effects on a wider range of inflammatory pathways and cell types to fully characterize their potential as a new class of anti-inflammatory agents. mdpi.com

Comprehensive Identification of Molecular Targets and Mechanism Validation

A critical direction for future research is the comprehensive identification and validation of the molecular targets of this compound and its relatives. Historically, manumycin A was known as a potent inhibitor of farnesyltransferase, an enzyme involved in processing the Ras protein, which is crucial for cell proliferation. biorxiv.org

More recently, a groundbreaking discovery revealed a novel mechanism of action for this class of compounds. Manumycin polyketides, including asukamycin and manumycin A, can act as "molecular glues." researchgate.netresearchgate.net Using chemoproteomic platforms, researchers demonstrated that these molecules covalently bind to a specific cysteine residue (C374) on the E3 ligase UBR7. researchgate.netbiorxiv.org This binding event creates a new protein interface that recruits the tumor suppressor p53, leading to its transcriptional activation and subsequent cancer cell death. researchgate.netbiorxiv.org This "molecular glue" mechanism represents a paradigm shift from simple enzyme inhibition and opens up a new frontier for drug discovery. researchgate.net

Future work must validate if this compound operates through a similar UBR7-p53 molecular glue mechanism and identify other potential protein partners. Manumycin A has also been shown to interfere with IKKβ activity, suggesting that these compounds may have multiple targets and that alternate biological activities could be mediated by additional molecular glue-type interactions. researchgate.netbiorxiv.org A key objective will be to use activity-based protein profiling (ABPP) and other chemoproteomic approaches to create a comprehensive map of the proteins that this compound and its analogs interact with in human cells. researchgate.netresearchgate.net Elucidating these complex interactions is essential for understanding their full therapeutic potential and for the rational design of new, more selective agents.

Advanced Biosynthetic Pathway Engineering for Enhanced Production and Structural Diversification

The structural diversity of manumycin-type polyketides is generated by complex polyketide synthase (PKS) assembly lines. plos.orgplos.org However, many biosynthetic gene clusters (BGCs) for these compounds are silent or "cryptic" under standard laboratory conditions, limiting the discovery of new analogs. researchgate.net A major future research trajectory lies in harnessing synthetic biology to awaken these silent BGCs and engineer them for enhanced production and the creation of novel structures.

Researchers have successfully activated a cryptic manumycin-type BGC in the strain Saccharothrix espanaensis using techniques like heterologous expression in more amenable host strains such as Streptomyces lividans, overexpression of pathway-specific regulatory genes, and promoter engineering. researchgate.netnih.govgoogle.com These efforts led to the production of entirely new manumycin compounds which, interestingly, shared the lower polyketide chain structure of the colabomycin subgroup but possessed much shorter and more saturated upper chains. researchgate.net

This success provides a clear roadmap for future work. Key strategies will include:

Heterologous Expression : Cloning the this compound BGC and expressing it in optimized host organisms to improve yields and facilitate easier genetic manipulation. researchgate.netnih.gov

Combinatorial Biosynthesis : Swapping PKS domains and tailoring enzymes between different manumycin pathways (e.g., from Colabomycin, Asukamycin, and Manumycin) to generate hybrid molecules. nih.govresearchgate.net For instance, the length of the polyketide chains is controlled by specific chain-length factor enzymes, which can be swapped to create predictable structural changes. nih.govresearchgate.net

Precursor-Directed Biosynthesis : Supplying engineered strains with non-native starter units to be incorporated by the PKS machinery, further diversifying the accessible chemical structures. plos.org

These advanced engineering strategies will be crucial for generating a library of this compound derivatives. This library will enable comprehensive structure-activity relationship (SAR) studies to identify which structural features are critical for specific biological activities, such as anticancer versus anti-inflammatory effects. mdpi.com

Preclinical Efficacy Studies in Defined Disease Models

While manumycin A has demonstrated anticancer activity in various in vitro models, a critical future step is to conduct robust preclinical efficacy studies for this compound and the novel analogs generated through biosynthetic engineering. mdpi.com This requires moving from cell-based assays to well-defined in vivo disease models.

For evaluating anticancer potential, a tiered approach using different preclinical models is necessary. Syngeneic and patient-derived xenograft (PDX) tumor models in rodents are essential for assessing the antitumor activity of new compounds. It is particularly important to use immunocompetent models, which allow for the simultaneous study of a compound's direct effects on the tumor and its modulation of the host immune response. This is critical for polyketides like the manumycins that have both cytotoxic and immunomodulatory activities.

Given the promising anti-inflammatory activity of Colabomycin E, it is imperative to test this compound and its derivatives in relevant models of inflammatory disease. mdpi.comnih.gov Models for conditions like inflammatory bowel disease, rheumatoid arthritis, or pulmonary fibrosis could be employed to validate the anti-inflammatory potential observed in cell cultures. mdpi.com The zebrafish model also offers a powerful platform for higher-throughput in vivo screening of new analogs for both efficacy and potential toxicity.

Ultimately, these preclinical studies will be essential to identify the most promising this compound-based candidates for further development, providing clinically relevant data on their therapeutic potential in specific disease contexts.

Q & A

Q. What methodological approaches are recommended for the structural characterization of Colabomycin A?

To determine the molecular structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. NMR provides detailed information on stereochemistry and functional groups, while HR-MS confirms molecular weight and fragmentation patterns. For crystalline derivatives, X-ray crystallography offers unambiguous structural resolution. Experimental protocols must adhere to standardized reporting guidelines, including detailed solvent systems, temperature controls, and calibration metrics .

Q. Which bioactivity assays are most suitable for preliminary evaluation of this compound’s antimicrobial properties?

Minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are foundational. Time-kill kinetics and synergy studies (e.g., checkerboard assays with β-lactams) can further elucidate potency. Ensure assays include positive controls (e.g., vancomycin) and validate results across biological replicates to account for variability .

Q. How can researchers ensure reproducibility in the synthesis or isolation of this compound?

Document all steps in detail, including fermentation conditions (if microbial-derived), extraction solvents, and purification chromatograms (HPLC/GC profiles). Use authenticated microbial strains and reference standards for comparative analysis. Publish raw spectral data and crystallization parameters in supplementary materials to enable replication .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for this compound?

Discrepancies (e.g., membrane disruption vs. enzyme inhibition) require comparative assays:

  • Lipid bilayer models (e.g., surface plasmon resonance) to test membrane interaction.
  • Enzymatic inhibition assays (e.g., fluorogenic substrates for target enzymes).
  • Structural docking studies to predict binding affinities to putative targets. Triangulate findings with transcriptomic profiling of treated bacteria to identify dysregulated pathways .

Q. How can researchers model bacterial resistance development to this compound in vitro?

Use serial passage experiments under sub-inhibitory concentrations to simulate resistance evolution. Combine with whole-genome sequencing of evolved strains to identify mutations. Validate resistance mechanisms via gene knockout/complementation studies. Report fold changes in MIC and correlate with genomic data .

Q. What frameworks are optimal for designing hypothesis-driven studies on this compound’s bioactivity?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions. For example:

  • Population: Methicillin-resistant S. aureus (MRSA) isolates.
  • Intervention: this compound at 0.5× MIC.
  • Comparison: Standard-of-care antibiotics.
  • Outcome: Reduction in biofilm formation .

Q. What statistical considerations are critical when reporting this compound’s efficacy data?

Use ANOVA with post-hoc tests for multi-group comparisons (e.g., dose-response curves). Report exact p-values (avoid "significant" without quantification) and confidence intervals. For MIC values, adhere to CLSI guidelines for breakpoint interpretation. Pre-register analysis plans to reduce bias .

Methodological and Collaborative Considerations

Q. How can interdisciplinary collaboration enhance this compound research?

Establish data-sharing agreements with computational chemists (for molecular dynamics simulations) and structural biologists (for cryo-EM studies). Use platforms like CRISPR-Cas9 screening to identify host-pathogen interactions modulated by this compound. Document collaborative contributions in acknowledgments or authorship criteria .

Q. What techniques optimize yield in this compound biosynthesis?

For microbial producers, apply metabolic engineering (e.g., overexpression of polyketide synthase genes) or precursor-directed biosynthesis . Use fermentation optimization (pH, aeration, carbon sources) guided by response surface methodology (RSM). Compare yields via qPCR of biosynthetic gene clusters .

Q. How should researchers address variability in this compound’s bioactivity across experimental models?

Implement rigorous controls :

  • Cell-free assays to exclude host-cell confounding factors.
  • Invertebrate models (e.g., Galleria mellonella) for preliminary in vivo validation.
  • Blinded experiments to minimize observer bias.
    Use meta-analysis of published data to identify trends and outliers, ensuring transparency in data exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colabomycin A
Reactant of Route 2
Colabomycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.